molecular formula C15H14BrN3O3 B11120133 2-Bromo-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide

2-Bromo-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11120133
M. Wt: 364.19 g/mol
InChI Key: RWUPQLMNNIBCNG-VCHYOVAHSA-N
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Description

2-Bromo-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromine atom, a furan ring, and a benzamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common method includes the bromination of benzamide followed by the introduction of the furan ring and the hydrazinecarbonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The bromine atom can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-Bromo-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide stands out due to its unique combination of functional groups, providing a distinct set of chemical and biological properties

Properties

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

2-bromo-N-[2-[(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C15H14BrN3O3/c1-10(13-7-4-8-22-13)18-19-14(20)9-17-15(21)11-5-2-3-6-12(11)16/h2-8H,9H2,1H3,(H,17,21)(H,19,20)/b18-10+

InChI Key

RWUPQLMNNIBCNG-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1Br)/C2=CC=CO2

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC=CC=C1Br)C2=CC=CO2

Origin of Product

United States

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